Valsartan-d9 Ethyl Ester
CAS No.:
Cat. No.: VC0202132
Molecular Formula: C₂₆H₂₄D₉N₅O₃
Molecular Weight: 472.63
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₄D₉N₅O₃ |
|---|---|
| Molecular Weight | 472.63 |
Introduction
Chemical Structure and Properties
Valsartan-d9 Ethyl Ester is a deuterium-enriched derivative of valsartan ethyl ester, featuring nine deuterium atoms strategically positioned within the molecular structure. This deuteration significantly alters the compound's physical properties while maintaining structural similarity to the parent compound.
Molecular Identification
The chemical identity of Valsartan-d9 Ethyl Ester is characterized by specific parameters that distinguish it from related compounds:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1111177-30-0 |
| Molecular Formula | C₂₆D₉H₂₄N₅O₃ |
| Molecular Weight | 472.627 g/mol |
| Product Type | Stable Isotope Labeled Compound |
The molecular structure features deuterium substitution at specific positions within the pentanoyl group, which distinguishes it from standard valsartan ethyl ester (C₂₆H₃₃N₅O₃, MW: 463.58) . The compound contains 26 hydrogen atoms, 24 deuterium atoms, 9 nitrogen atoms, 5 oxygen atoms, and 3 additional atoms in its structure, creating a complex pharmacological entity with unique properties .
Structural Relationship to Valsartan
Valsartan-d9 Ethyl Ester is derived from the parent compound valsartan, which is a non-peptide angiotensin II type 1 receptor antagonist. The primary modifications to create this derivative include:
-
Deuterium labeling: Incorporation of nine deuterium atoms (typically in the pentanoyl side chain)
-
Esterification: Addition of an ethyl group to the carboxylic acid moiety of valsartan
The compound retains the core tetrazole-biphenyl structure that is essential for the angiotensin II receptor antagonist activity, while the modifications alter its pharmacokinetic properties and provide utility for analytical applications .
Synthesis and Preparation
The synthesis of Valsartan-d9 Ethyl Ester involves specialized chemical processes designed to incorporate both the deuterium labeling and the ethyl ester functional group.
General Synthetic Approach
The preparation methodology for Valsartan-d9 Ethyl Ester typically follows a multi-step process:
-
Preparation of a precursor compound (referred to as "compound A")
-
Combination of compound A with crospovidone and ethyl acetate in a basic hydrolysis reaction
-
Enzymatic processing using lipase to remove the final d9 methyl group from the valsartan molecule
-
Application of pressure ionization techniques to produce the final oral solid form
This synthetic approach allows for the controlled incorporation of deuterium atoms and the addition of the ethyl ester group, resulting in a compound with the desired structural and isotopic characteristics.
Pharmacological Properties and Applications
Valsartan-d9 Ethyl Ester has specific applications in both pharmaceutical research and therapeutic development, leveraging its structural relationship to valsartan while offering distinctive properties.
Analytical Applications
As a stable isotope-labeled compound, Valsartan-d9 Ethyl Ester serves important functions in pharmaceutical analysis:
-
Use as an internal standard for quantitative analysis of valsartan and related compounds
-
Application in mass spectrometry-based assays and metabolic studies
-
Utility in pharmacokinetic investigations to track drug metabolism and disposition
The deuterium labeling provides a mass difference that allows for easy differentiation from non-labeled compounds during analytical procedures, making it valuable for quantitative analyses.
Comparative Analysis with Related Compounds
Understanding Valsartan-d9 Ethyl Ester requires contextualizing it within the broader family of valsartan-related compounds.
Comparison with Parent and Related Compounds
The following table presents a comparative analysis of key parameters across related valsartan derivatives:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Primary Application |
|---|---|---|---|---|
| Valsartan | C₂₄H₂₉N₅O₃ | 435.53 | 137862-53-4 | Antihypertensive medication |
| Valsartan-d9 | C₂₄H₂₀D₉N₅O₃ | 444.57 | 1089736-73-1 | Analytical standard |
| Valsartan Ethyl Ester | C₂₆H₃₃N₅O₃ | 463.58 | 1111177-30-0 | Valsartan impurity |
| Valsartan-d9 Ethyl Ester | C₂₆D₉H₂₄N₅O₃ | 472.63 | 1111177-30-0 | Research compound |
This comparative analysis demonstrates the systematic modifications introduced through deuterium labeling and esterification, resulting in incremental increases in molecular weight while maintaining the core structural features responsible for angiotensin II receptor antagonism .
Structure-Activity Relationships
The structural modifications in Valsartan-d9 Ethyl Ester potentially impact its pharmacological activity in several ways:
-
The ethyl esterification likely enhances lipophilicity, potentially improving oral absorption and tissue penetration
-
Deuterium substitution may enhance metabolic stability by slowing C-D bond cleavage compared to C-H bonds
-
The core biphenyl-tetrazole structure, which is preserved across all variants, remains the primary pharmacophore responsible for angiotensin II receptor antagonism
These structure-activity relationships highlight the rational design principles underlying the development of Valsartan-d9 Ethyl Ester as both a research tool and potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume